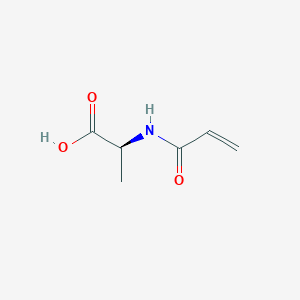
Acryloyl-l-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acryloyl-l-alanine is a compound that combines the properties of an acrylamide and an amino acid. It is an optically active compound with a chiral center, making it useful in various applications, particularly in the field of polymer chemistry. The presence of the l-alanine moiety in its structure imparts unique properties, such as biocompatibility and the ability to form highly ordered structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acryloyl-l-alanine can be synthesized through the reaction of acryloyl chloride with l-alanine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acryloyl-l-alanine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form homopolymers or copolymers with other monomers.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or thiols can react with the acrylamide group.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the amide bond.
Major Products Formed
Polymerization: Formation of poly(this compound) or copolymers with other monomers.
Substitution: Formation of substituted acrylamide derivatives.
Hydrolysis: Formation of l-alanine and acrylic acid.
Wissenschaftliche Forschungsanwendungen
Acryloyl-l-alanine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of biocompatible polymers and hydrogels.
Biomedical Engineering: Employed in the development of drug delivery systems and tissue engineering scaffolds.
Material Science: Utilized in the creation of smart materials with stimuli-responsive properties.
Analytical Chemistry: Used in the preparation of stationary phases for chromatography.
Wirkmechanismus
The mechanism of action of acryloyl-l-alanine in polymerization involves the formation of free radicals, which initiate the polymerization process. The l-alanine moiety provides chiral centers that can influence the stereochemistry of the resulting polymers. In biomedical applications, the biocompatibility of this compound-based polymers is attributed to the presence of the amino acid moiety, which interacts favorably with biological tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acryloyl glycinamide: Similar in structure but lacks the chiral center present in acryloyl-l-alanine.
N-acryloyl-l-alaninamide: Another derivative of l-alanine with similar properties.
N-acryloyl-l-phenylalanine: Contains a phenyl group, providing different hydrophobic interactions compared to this compound.
Uniqueness
This compound is unique due to its combination of an acrylamide group and an l-alanine moiety, which imparts both reactivity and biocompatibility. The presence of a chiral center allows for the formation of optically active polymers, which can have specific interactions with biological systems.
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(2S)-2-(prop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO3/c1-3-5(8)7-4(2)6(9)10/h3-4H,1H2,2H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
PPRBGMXQDAMDAB-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C=C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)

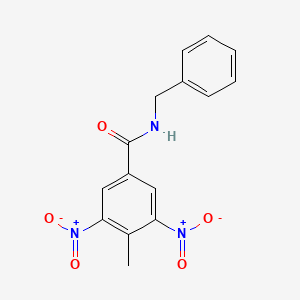
![2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate](/img/structure/B14909649.png)
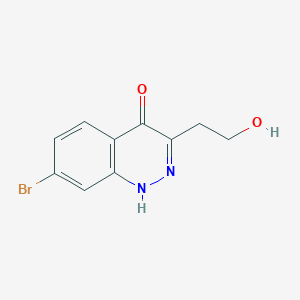
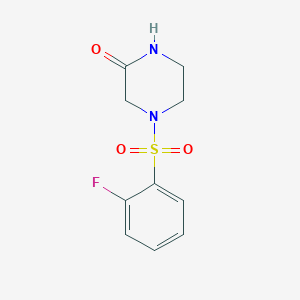
![8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14909660.png)
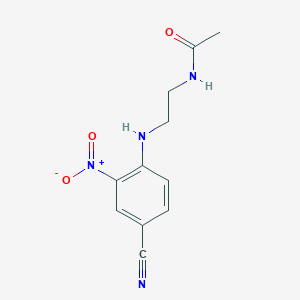

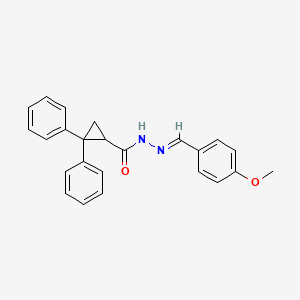


![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)

